molecular formula C6H5NaS B7801586 sodium;benzenethiolate

sodium;benzenethiolate

Cat. No.: B7801586
M. Wt: 132.16 g/mol
InChI Key: RZWQDAUIUBVCDD-UHFFFAOYSA-M
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Description

sodium;benzenethiolate, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]

Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water

    Alcoholysis: Methanol or other alcohols

    Reduction: Alkali metals like sodium

Major Products:

    Hydrolysis: Methylsilanetriol and hydrochloric acid

    Alcoholysis: Trimethoxymethylsilane and hydrochloric acid

    Reduction: Polymethylsilyne and sodium chloride

Scientific Research Applications

Methyltrichlorosilane is extensively used in various fields:

Mechanism of Action

The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .

Comparison with Similar Compounds

  • Dimethyldichlorosilane (CH₃)₂SiCl₂
  • Trimethylchlorosilane (CH₃)₃SiCl

Comparison:

Methyltrichlorosilane is unique due to its high reactivity and ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .

Properties

IUPAC Name

sodium;benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWQDAUIUBVCDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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